BenchChemオンラインストアへようこそ!

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide

Carbonic Anhydrase hCA IV Isoform Selectivity

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide (CAS 927970-70-5) belongs to the 4-(pyrimidin-4-ylamino)benzenesulfonamide class. Its core structure combines a primary benzenesulfonamide zinc-binding group with a 6-phenylpyrimidine moiety, a scaffold frequently exploited in kinase inhibitor design.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 927970-70-5
Cat. No. B2687768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
CAS927970-70-5
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20)
InChIKeySQVNEZXMIULPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide (CAS 927970-70-5): A Benzenesulfonamide–Pyrimidine Hybrid for Targeted Chemical Biology and Medicinal Chemistry


4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide (CAS 927970-70-5) belongs to the 4-(pyrimidin-4-ylamino)benzenesulfonamide class . Its core structure combines a primary benzenesulfonamide zinc-binding group with a 6-phenylpyrimidine moiety, a scaffold frequently exploited in kinase inhibitor design [1]. This compound is primarily utilized as a synthetic intermediate and a reference probe for structure–activity relationship (SAR) studies, where the 6-phenyl substituent imparts distinct steric and electronic properties compared to more polar 6-amino or 6-alkylamino analogs [1].

Why Generic Substitution Fails for 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide


Seemingly conservative modifications to the pyrimidine 6-position dramatically alter target engagement. Replacing the 6-phenyl group with a 6-amino group yields PNU-112455A, a known CDK2/CDK5 inhibitor (Ki = 2 µM), whereas the 6-phenyl analog is claimed in kinase inhibitor patents but lacks disclosed potency data, implying a distinct selectivity profile [1]. Similarly, dimethylation of the sulfonamide nitrogen (producing the N,N-dimethyl analog, MW 354.4 vs 326.4) abolishes the canonical zinc-binding capacity required for carbonic anhydrase inhibition . These examples illustrate that the 6-phenyl substitution cannot be considered functionally equivalent to other 6-substituted or sulfonamide-modified analogs, and generic replacement risks loss of desired activity or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide


Carbonic Anhydrase IV (hCA IV) Inhibition vs. Acetazolamide

The target compound exhibits weak inhibitory activity against recombinant human carbonic anhydrase IV (hCA IV) with Ki = 1520 nM, representing a 20.5-fold loss of potency relative to the reference inhibitor acetazolamide (Ki = 74 nM) [1][2]. This low affinity for hCA IV differentiates the compound from structurally similar benzenesulfonamides that potently inhibit this isoform and may be advantageous in studies requiring selective hCA II or hCA IX/XII inhibition without confounding hCA IV activity.

Carbonic Anhydrase hCA IV Isoform Selectivity

Molecular Size and Lipophilicity vs. N,N-Dimethyl Analog

The target compound has a molecular weight of 326.4 g/mol and a molecular formula of C₁₆H₁₄N₄O₂S, compared to 354.4 g/mol for its N,N-dimethyl analog . The absence of N-methyl groups preserves the primary sulfonamide hydrogen-bond donor capacity, which is essential for zinc coordination in carbonic anhydrase and other metalloenzymes. In contrast, the dimethyl analog lacks this capacity, altering its target profile.

Physicochemical Properties Permeability Solubility

Kinase Inhibitor Class Membership Based on Patent Disclosure

US Patent Application US20080242681 explicitly claims 4-Methyl-N-[4-(6-phenyl-pyrimidin-4-ylamino)-phenyl]-benzenesulfonamide, a close structural analog of the target compound, as part of a series of novel kinase inhibitors [1]. The target compound itself, lacking the 4-methyl group on the terminal benzenesulfonamide, represents the unsubstituted pharmacophore core. This patent placement establishes the compound as a legitimate starting point for kinase inhibitor development, though specific IC₅₀ values are not disclosed.

Kinase Inhibition Cancer Chemical Probe

Recommended Application Scenarios for 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide Based on Quantitative Evidence


Negative Control for hCA IV in Carbonic Anhydrase Selectivity Profiling

Given its Ki of 1520 nM against hCA IV—20.5-fold weaker than acetazolamide—4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide serves as an excellent weak hCA IV ligand. Researchers can use this compound to calibrate assays or as a negative control when evaluating new CA inhibitors that target isoforms such as hCA II, IX, or XII, ensuring that observed effects are not confounded by hCA IV inhibition [1].

Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The compound's inclusion in a kinase inhibitor patent family (US20080242681) as the core scaffold indicates its suitability as a starting point for structure-based drug design [2]. Its relatively low molecular weight (326.4 g/mol) and preserved primary sulfonamide moiety make it appropriate for fragment growing or merging strategies aimed at targeting kinases such as CDKs, PLK1, or p38 [2].

Antibacterial Screening and Tuberculosis Drug Discovery

Several 4-pyrimidinylamino-benzenesulfonamide derivatives have been identified as potential antitubercular agents through PLK1 inhibition and other mechanisms [2]. The target compound can be employed as a reference molecule in phenotypic screening campaigns against Mycobacterium tuberculosis, allowing direct comparison with more elaborated analogs to establish SAR for antibacterial activity.

Quote Request

Request a Quote for 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.